molecular formula C8H8BrNO B7975649 3-Bromo-4-(prop-2-en-1-yloxy)pyridine

3-Bromo-4-(prop-2-en-1-yloxy)pyridine

Cat. No.: B7975649
M. Wt: 214.06 g/mol
InChI Key: IQYVGSWATRXETQ-UHFFFAOYSA-N
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Description

3-Bromo-4-(prop-2-en-1-yloxy)pyridine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by a bromine atom attached to the third position of the pyridine ring and a prop-2-en-1-yloxy group attached to the fourth position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(prop-2-en-1-yloxy)pyridine typically involves the bromination of 4-(prop-2-en-1-yloxy)pyridine. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(prop-2-en-1-yloxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

3-Bromo-4-(prop-2-en-1-yloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(prop-2-en-1-yloxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the prop-2-en-1-yloxy group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxypyridine: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.

    4-Bromo-3-(prop-2-en-1-yloxy)pyridine: Similar structure but with the bromine and prop-2-en-1-yloxy groups swapped.

    3-Chloro-4-(prop-2-en-1-yloxy)pyridine: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

3-Bromo-4-(prop-2-en-1-yloxy)pyridine is unique due to the specific positioning of the bromine and prop-2-en-1-yloxy groups, which confer distinct reactivity and binding properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions are required .

Properties

IUPAC Name

3-bromo-4-prop-2-enoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-2-5-11-8-3-4-10-6-7(8)9/h2-4,6H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYVGSWATRXETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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